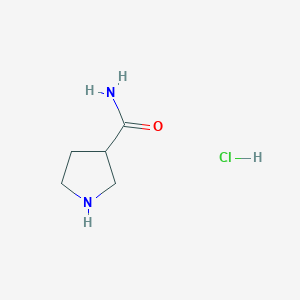

Pyrrolidine-3-carboxamide hydrochloride

Übersicht

Beschreibung

Pyrrolidine-3-carboxamide hydrochloride (CAS 1279048-81-5) is a chiral pyrrolidine derivative with a carboxamide functional group and a hydrochloride counterion. Its molecular formula is C₅H₁₀N₂O·HCl, and it has a molar mass of 150.61 g/mol . The compound is typically stored at +2 to +8°C to ensure stability and is available in purities ≥95% . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of hepatitis B virus (HBV) capsid inhibitors and other bioactive molecules .

Vorbereitungsmethoden

Asymmetric Hydrogenation Route

Process Description

A prominent method for preparing pyrrolidine-3-carboxylic acid derivatives, which can be converted to pyrrolidine-3-carboxamide hydrochloride, is asymmetric hydrogenation of pyrrolidine-3-carboxylic acid precursors. This method is well-documented in patent literature and involves:

- Use of chiral metal complexes, such as ruthenium-based catalysts [Ru(OAc)2(diphosphine)].

- Hydrogenation under moderate pressure (1–100 bar, preferably 20–60 bar) and temperature (20–60 °C, typically 20–40 °C).

- Solvent systems primarily consisting of lower aliphatic alcohols, with methanol being the most preferred.

- Catalyst to substrate molar ratios ranging from 1:250 to 1:100,000, with an optimal range of 1:1,000 to 1:20,000.

The reaction yields high enantiomeric purity products, often eliminating the need for further chiral purification steps. Post-reaction, the catalyst is removed by basifying the mixture and extracting with organic solvents, followed by precipitation of the product at its isoelectric point.

Reaction Conditions Summary Table

| Parameter | Range / Preferred Value |

|---|---|

| Hydrogen pressure | 1–100 bar (preferred 20–60 bar) |

| Temperature | 20–60 °C (preferred 20–40 °C) |

| Catalyst to substrate ratio | 1:250 to 1:100,000 (optimal 1:1,000 to 1:20,000) |

| Solvent | Methanol (preferred) |

| Reaction time | Typically several hours |

Amidation Route

Synthetic Strategy

This compound can be synthesized by amidation of pyrrolidine-3-carboxylic acid or its activated derivatives. Key methods include:

- Activation of the carboxylic acid group using coupling reagents such as EDCI (1-ethyl-3-(3’-dimethylaminopropyl) carbodiimide) combined with DMAP (4-dimethylaminopyridine).

- Use of oxalyl chloride to convert the acid into an acid chloride intermediate, which then reacts with ammonia or amines to form the amide.

- Control of reaction stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and anhydrous conditions to minimize side reactions and hydrolysis.

- Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with CH2Cl2/MeOH gradients) to achieve ≥98% purity.

Typical Reaction Scheme

- Pyrrolidine-3-carboxylic acid + Oxalyl chloride → Acid chloride intermediate

- Acid chloride + Ammonia (or amine) → Pyrrolidine-3-carboxamide

- Formation of hydrochloride salt by treatment with HCl gas or hydrochloric acid solution

Advanced Functionalization via C–H Activation

Recent research has demonstrated the utility of palladium-catalyzed C(sp3)–H activation on 5-oxopyrrolidine-3-carboxylic acid derivatives to introduce aryl groups selectively. This method allows for the synthesis of highly functionalized pyrrolidine derivatives with potential biological activity:

- Optimal conditions involve 3 equivalents of aryl iodide, 0.2 equivalents of (BnO)2PO2H, heating at 110 °C for 21 hours in anhydrous 1,4-dioxane at 0.2 M concentration.

- The reaction proceeds via palladacycle intermediates, enabling regio- and stereoselective arylation.

- The directing group can be removed post-reaction under standard hydrogenation conditions.

This approach offers a route to complex pyrrolidine-3-carboxamide derivatives with enhanced biological profiles.

Industrial Scale Production Considerations

Industrial synthesis of this compound derivatives often involves:

- Optimization of reaction parameters for scalability and cost-effectiveness.

- Use of large-scale asymmetric hydrogenation or amidation with continuous monitoring of enantiomeric excess and purity.

- Proprietary modifications to improve yield, reduce waste, and simplify purification.

- Control of physicochemical parameters to enhance bioavailability and reduce toxicity in pharmaceutical applications.

Comparative Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru catalysts, moderate T & P, methanol solvent | High enantiomeric purity, scalable | Requires expensive catalysts |

| Amidation (Oxalyl chloride) | Acid chloride intermediate, coupling reagents | Straightforward, good yields | Sensitive to moisture, requires purification |

| Pd-Catalyzed C–H Activation | Direct arylation on pyrrolidine ring | Enables complex derivatives | Longer reaction times, specialized conditions |

| Industrial Optimized Routes | Large-scale synthesis, proprietary tweaks | Cost-effective, high purity | Details often proprietary |

Research Findings and Analytical Data

- Enantiomeric Purity: Hydrogenation methods yield products with enantiomeric excess often >95%, eliminating the need for chiral resolution.

- Yield: Amidation methods typically achieve yields between 60–90%, depending on reagent quality and reaction conditions.

- Spectroscopic Characterization: Confirmed by ¹H and ¹³C NMR, showing characteristic chemical shifts for pyrrolidine ring protons and amide groups; mass spectrometry confirms molecular ion peaks.

- Purification: Recrystallization and chromatography ensure ≥98% purity, critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyrrolidine-3-carboxylic acid.

Reduction: Formation of pyrrolidine derivatives with reduced functional groups.

Substitution: Formation of N-substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Molecular docking studies have shown that the compound can interact with proteins such as histone deacetylases and kinases, modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrrolidine-3-carboxamide derivatives are highly dependent on substituents and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Impact: The 3,4,5-trifluorophenyl substituent in intermediate I-A enhances binding affinity to HBV capsid proteins due to increased hydrophobic interactions and electron-withdrawing effects . The trifluoromethyl group in N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl improves metabolic stability and lipophilicity, making it advantageous for drug candidates .

Ring Size Differences :

- Piperidine analogs (six-membered ring) exhibit greater conformational flexibility compared to pyrrolidine (five-membered ring), influencing target selectivity .

Stereochemistry :

- The (S)-enantiomer (CAS 1279048-81-5) and (R)-enantiomer (CAS 1273577-42-6) show distinct biological activities due to differential interactions with chiral binding sites .

Biologische Aktivität

Pyrrolidine-3-carboxamide hydrochloride, a compound with significant biological relevance, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its chiral configuration, which is crucial for its biological activity. The compound's molecular formula is with a molecular weight of approximately 114.15 g/mol. Its structural features allow it to interact selectively with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity. For example, it has been identified as a potent inhibitor of InhA, an enzyme critical for the fatty acid biosynthesis in Mycobacterium tuberculosis .

- Receptor Modulation : It interacts with receptors to alter signaling pathways, which can lead to various physiological effects. Studies have shown that derivatives of pyrrolidine can exhibit selective binding to estrogen receptors, influencing cancer treatment strategies .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it acts as an effective inhibitor against Mycobacterium tuberculosis, with lead compounds demonstrating an IC50 value of 10.05 μM . The mechanism involves the formation of a hydrogen-bonding network between the compound and the enzyme's active site, enhancing its inhibitory potency.

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. It has been noted for its role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The unique stereochemistry of pyrrolidine derivatives allows for selective interactions with neurotransmitter receptors .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- InhA Inhibition Study :

- Estrogen Receptor Modulation :

- Enzyme Selectivity :

Data Summary Table

| Study | Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| InhA Inhibitor Study | Mycobacterium tuberculosis | 10.05 | Enzyme inhibition via hydrogen bonding |

| Estrogen Receptor Study | ERα | Varies (specific derivatives) | Selective binding and modulation |

| Kinase Selectivity Study | CK1 | 0.011 - 0.196 | Enzyme inhibition through structural interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Pyrrolidine-3-carboxamide hydrochloride derivatives?

The synthesis typically involves amide bond formation using coupling agents like HATU and DIPEA in DMF, followed by Boc deprotection with HCl. For example, (S)-N-(3,4,5-Trifluorophenyl)this compound is synthesized by reacting Boc-protected pyrrolidine-3-carboxylic acid with aniline derivatives, followed by acid-mediated deprotection . Purification often employs silica gel chromatography or Sephadex-LH20.

Q. Which analytical techniques are critical for characterizing Pyrrolidine-3-carboxamide derivatives?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Thin-Layer Chromatography (TLC) to monitor reaction progress.

- Column chromatography for purification .

Q. How does the hydrochloride salt form influence the compound's properties?

The hydrochloride form enhances water solubility and stability, facilitating formulation for biological assays. This is critical for pharmacokinetic studies and in vitro/in vivo testing .

Advanced Research Questions

Q. What strategies address enantiomer-specific effects in Pyrrolidine-3-carboxamide derivatives?

Enantiomerically pure forms are synthesized using chiral precursors (e.g., (S)- or (R)-pyrrolidine-3-carboxylic acid) or resolved via chiral chromatography. For instance, (2S,3S)-configured derivatives are evaluated for stereochemical impact on enzyme inhibition .

Q. How do structural modifications (e.g., halogen substituents) alter biological activity?

Substituents like fluorine or chlorine on aromatic rings modulate binding affinity. For example:

- 3,4,5-Trifluorophenyl derivatives show enhanced glucosylceramide synthase inhibition.

- 3-Chloro-4-fluorophenyl variants exhibit altered selectivity in receptor binding. Structure-Activity Relationship (SAR) studies using systematic halogenation are essential .

Q. How can researchers validate target engagement in enzyme inhibition assays?

- Biochemical assays : Measure IC₅₀ values against purified enzymes (e.g., glucosylceramide synthase).

- Cellular assays : Assess downstream effects, such as reduced glycosphingolipid levels.

- X-ray crystallography : Resolve binding modes with target enzymes .

Q. What experimental designs mitigate contradictions in activity data across studies?

- Standardized assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO concentration).

- Orthogonal validation : Use both enzymatic and cell-based assays to confirm activity.

- Meta-analysis : Compare datasets from multiple derivatives to identify substituent-specific trends .

Q. Methodological Considerations

Q. What purification challenges arise during scale-up synthesis?

- Byproduct formation : Optimize reaction stoichiometry to minimize side products.

- Solvent selection : Use EtOAc/hexane gradients for efficient silica-based purification.

- Salt removal : Employ recrystallization or ion-exchange chromatography for hydrochloride salts .

Q. How are computational tools integrated into the design of Pyrrolidine-3-carboxamide derivatives?

- Molecular docking : Predict binding poses with target enzymes (e.g., glucosylceramide synthase).

- QSAR models : Correlate electronic (e.g., Hammett constants) or steric parameters with activity.

- ADMET prediction : Optimize logP and polar surface area for improved bioavailability .

Eigenschaften

IUPAC Name |

pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679088 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-57-6 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.